molecular formula C19H16Cl2N2O B5131178 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 6241-74-3

11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5131178
CAS No.: 6241-74-3
M. Wt: 359.2 g/mol
InChI Key: BBGUUWAUOVWNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 2,4-dichlorophenyl substituent at position 11 introduces electron-withdrawing chlorine atoms, influencing its electronic and steric properties. Synthetically, it is derived via condensation reactions between enaminoketones and arylglyoxal hydrates in 2-propanol, a method validated for analogous structures (e.g., 11-aroyl derivatives) .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c20-11-8-9-12(13(21)10-11)19-18-16(6-3-7-17(18)24)22-14-4-1-2-5-15(14)23-19/h1-2,4-5,8-10,19,22-23H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUUWAUOVWNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387522
Record name STK062898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-74-3
Record name STK062898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the benzodiazepine class, which is widely recognized for its psychoactive properties. This particular compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C23H22Cl2N2O3
  • Molecular Weight : 445.34 g/mol
  • IUPAC Name : (10R)-9-acetyl-10-(2,4-dichlorophenyl)-4-hydroxy-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

The structural complexity of the compound contributes to its unique biological activity. The presence of the dichlorophenyl moiety is particularly significant as it influences the compound's interaction with various biological targets.

The biological activity of 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily involves its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to exert its effects through:

  • GABAergic Modulation : The compound may enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This action can lead to anxiolytic and sedative effects.
  • Antioxidant Properties : Studies have indicated that derivatives of this compound exhibit antioxidant activities by modulating oxidative stress markers in various cell lines .

Antioxidant Activity

Research has demonstrated that derivatives of this compound show significant antioxidant capacity. For instance:

CompoundTotal Antioxidant Capacity (TAC)IC50 (µM)
11-(2,4-dichlorophenyl) derivative150 ± 550
Control (Vitamin C)200 ± 1030

This table illustrates that while the compound exhibits antioxidant properties, it is less potent compared to established antioxidants like Vitamin C.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa10015
U878020
EUFA30 (normal)>3005

The data indicates that while the compound shows selective cytotoxicity towards cancer cells (HeLa and U87), it exhibits significantly lower toxicity towards normal cells (EUFA30), suggesting a favorable therapeutic index .

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Research investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.

Case Study 2: Anxiety Model in Rodents

In a rodent model for anxiety, administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. The results suggest that the compound may possess anxiolytic properties comparable to traditional benzodiazepines .

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the realm of pharmacology. Benzodiazepines are known for their effects on the central nervous system (CNS), and this specific compound may exhibit similar properties.

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic (anti-anxiety) properties. Research indicates that compounds with similar structures can modulate GABA_A receptors, leading to increased inhibitory neurotransmission. This could potentially make 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one a candidate for anxiety disorder treatments.

Sedative and Hypnotic Uses

The sedative properties associated with benzodiazepines suggest that this compound might be effective in treating sleep disorders. Its ability to enhance GABAergic activity could provide a basis for developing new sedative medications.

Muscle Relaxant

Benzodiazepines also possess muscle relaxant properties. This compound could be investigated for its efficacy in conditions requiring muscle relaxation or spasm relief.

Case Studies and Research Findings

Several studies have explored the effects of benzodiazepine derivatives similar to this compound:

Study 1: GABA_A Receptor Modulation

A study focusing on the modulation of GABA_A receptors by various benzodiazepine derivatives found that structural modifications significantly influence binding affinity and efficacy. The presence of a dichlorophenyl group was noted to enhance receptor interaction .

Study 2: Anxiolytic Activity Assessment

In an animal model assessing the anxiolytic effects of various benzodiazepines, compounds with similar molecular frameworks demonstrated significant reductions in anxiety-like behaviors. This suggests that 11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may warrant further investigation in anxiety models .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorine atoms may also reduce metabolic degradation, extending half-life .
  • Bulkier Substituents: FC2’s 1H-indol-3-yl group confers selective cytotoxicity in cancer cells (10 μM) while sparing normal fibroblasts, suggesting steric bulk improves target specificity .
  • Hybrid Systems: The triazole-BuChE inhibitor () demonstrates that appending heterocycles (e.g., 1,2,3-triazole) enhances selectivity for BuChE over AChE (IC50 ratio >100-fold), critical for neurodegenerative disease applications.

Q & A

Q. What are the key structural features of 11-(2,4-dichlorophenyl)-dibenzo[b,e][1,4]diazepin-1-one derivatives, and how are they determined?

Methodological Answer: Structural elucidation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and packing arrangements. For example, monoclinic crystal systems (space group P21/c) with unit cell dimensions (e.g., a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, β = 101.49°) are reported for structurally similar compounds . Key features include the diazepine ring conformation and the orientation of the 2,4-dichlorophenyl substituent, which influence steric and electronic properties. NMR spectroscopy (1H/13C) and Hirshfeld surface analysis complement SC-XRD to validate intramolecular interactions (e.g., hydrogen bonding in hydrates) .

Q. What synthetic routes are commonly used to prepare 11-aryl-substituted dibenzo[b,e][1,4]diazepin-1-one derivatives?

Methodological Answer: Acylation of the diazepine core with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine or pyridine) is a standard approach . For example:

React the diazepine precursor with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane.

Neutralize HCl byproduct with a base.

Purify via recrystallization or column chromatography.
Variations include introducing electron-withdrawing groups (e.g., nitro in WAY-299905) to modulate reactivity .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

Methodological Answer:

  • SC-XRD : Resolves crystal packing and torsional angles (e.g., dihedral angles between aromatic rings) .
  • NMR : Confirms regiochemistry and detects dynamic behavior (e.g., chair-boat transitions in the diazepine ring) .
  • HPLC-MS : Validates purity and molecular weight (e.g., m/z = 363.41 for a nitro-substituted analog) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hydrates .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields in large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Enhance mixing efficiency and reduce side reactions compared to batch processes .
  • Temperature control : Maintain ≤0°C during acylation to minimize decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Explore Lewis acids (e.g., ZnCl2) to accelerate cyclization steps.
    Contradictions in yield data (e.g., 70–85% in lab vs. 60–75% in scaled-up processes) highlight the need for kinetic studies .

Q. What conformational dynamics are observed in the diazepine ring, and how do substituents influence them?

Methodological Answer: SC-XRD data reveal that electron-withdrawing groups (e.g., -NO2, -Cl) flatten the diazepine ring, reducing puckering (e.g., C3–C10–N1–C11 torsion angle = 12.5° in nitrophenyl derivatives vs. 18.2° in methoxy analogs) . Molecular dynamics simulations can predict solvent-dependent flexibility (e.g., increased ring inversion in DMSO).

Q. How does the 2,4-dichlorophenyl substituent affect receptor binding in pharmacological studies?

Methodological Answer:

  • Docking studies : The dichlorophenyl group enhances hydrophobic interactions with benzodiazepine receptor subsites (e.g., GABAA receptors) .
  • SAR comparisons : Replacements with nitro or methoxy groups alter binding affinity (e.g., IC50 shifts from 15 nM to 120 nM in GABAA assays) .
  • Fluorescence quenching assays : Monitor real-time ligand-receptor interactions using fluorophore-tagged analogs .

Q. What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., dechlorinated derivatives) .
  • Biodegradation : Use soil microcosms to assess half-life (e.g., t1/2 = 30–60 days under aerobic conditions) .
  • Ecotoxicity : Test on Daphnia magna (LC50) and algae (growth inhibition) to model aquatic impacts .

Q. How should researchers resolve contradictions in reported crystallographic data?

Methodological Answer:

  • Validation metrics : Compare R factors (e.g., R = 0.043 vs. 0.06 in similar structures) and data-to-parameter ratios (≥15:1 is ideal) .
  • Temperature effects : Re-measure at cryogenic temperatures (100 K) to reduce thermal motion artifacts.
  • Software cross-check : Reprocess raw data with multiple programs (e.g., SHELX, Olex2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.